molecular formula C8H18Cl2N2 B7451619 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B7451619
M. Wt: 213.15 g/mol
InChI Key: PDBHFBCEIHLWGK-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride (CAS: L029095) is a spirocyclic compound featuring a rigid bicyclic core with two nitrogen atoms and an isopropyl substituent. Its dihydrochloride salt form enhances solubility and stability, making it a critical intermediate in pharmaceutical research, particularly for structure-activity relationship (SAR) studies and drug discovery targeting neurological and metabolic disorders . The spiro[3.3]heptane scaffold confers conformational rigidity, which optimizes binding affinity and selectivity in bioactive molecules .

Properties

IUPAC Name

2-propan-2-yl-2,6-diazaspiro[3.3]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-7(2)10-5-8(6-10)3-9-4-8;;/h7,9H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBHFBCEIHLWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Reaction Conditions

In a representative procedure, 3-chloromethylazetidine derivatives are reacted with isopropylamine in tetrahydrofuran (THF) under reflux. For example, heating (1-isopropyl-3-chloromethylazetidin-3-ylmethyl)amine with t-butoxide (t-BuOK) at 70°C induces cyclization, forming the spirocyclic core. The reaction typically achieves moderate yields (27–45%) after purification via column chromatography.

Reaction ComponentQuantityConditionsYield
3-Chloromethylazetidine0.695 mmolTHF, 70°C, 2.5 h27%
t-BuOK2.2 equivReflux, sealed tube-

Role of Solvent and Base

Polar aprotic solvents like THF or dichloroethane facilitate iminium ion formation, critical for cyclization. The use of strong bases (e.g., t-BuOK) deprotonates intermediates, driving the reaction toward spirocycle formation.

Alkylation of 2,6-Diazaspiro[3.3]heptane

Introducing the isopropyl group to the pre-formed spirocyclic diamine is another viable route.

Direct Alkylation Strategy

2,6-Diazaspiro[3.3]heptane dihydrochloride is treated with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile. The reaction proceeds via nucleophilic substitution, alkylating one nitrogen atom while the other remains protonated.

ReagentMolar RatioConditionsOutcome
2,6-Diazaspiro[3.3]heptane1.0 equivK2CO3, ACN, 60°C, 12 hMono-isopropyl derivative

Challenges in Regioselectivity

The symmetry of the diazaspiro core complicates regioselective alkylation. To address this, Boc-protected intermediates (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) are employed. Deprotection with HCl in dioxane yields the free amine, which is then selectively alkylated.

Cyclization of Diamine Precursors

Constructing the spirocyclic framework from linear diamines offers an alternative pathway.

Ring-Closing via Nucleophilic Displacement

A reported method involves reacting 1-isopropyl-3-(chloromethyl)azetidine-3-carboxamide with a secondary amine. Heating in DMF-H2O (9:1) at 110°C for 4 hours induces cyclization, forming the diazaspiro structure.

ComponentSolvent SystemTemperatureTimeYield
1-Isopropyl-3-(chloromethyl)azetidineDMF-H2O (9:1)110°C4 h35%

Acid-Catalyzed Cyclization

In acidic conditions, N-isopropyl-1,3-diaminopropane derivatives undergo intramolecular cyclization. For instance, treatment with HCl in ethanol under reflux forms the protonated spirocycle, which precipitates as the dihydrochloride salt.

Final Salt Formation and Purification

The dihydrochloride salt is obtained by treating the free base with HCl.

Protocol for Salt Preparation

A solution of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane in diethyl ether is bubbled with HCl gas, yielding a white precipitate. The product is filtered, washed with cold ether, and dried under vacuum.

ParameterValue
SolventDiethyl ether
HCl ConcentrationGas (anhydrous)
Purity>98% (HPLC)

Analytical Characterization

Key data for the final compound include:

  • Molecular Formula : C8H16N2·2HCl

  • Molecular Weight : 213.17 g/mol

  • Solubility : Soluble in water (>10 mg/mL), DMSO (sparingly)

  • Storage : -20°C, desiccated

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted spirocyclic derivatives. These products can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H18Cl2N2
  • CAS Number : 2639452-87-0
  • Molecular Weight : 203.15 g/mol

The compound features a spirocyclic framework, which enhances its stability and biological activity, making it a valuable asset in research and industry.

Synthetic Routes

The synthesis of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves cycloaddition reactions. A common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring. Advanced techniques such as photocatalysis can improve yield and scalability during production.

Reaction Conditions

Common reagents used include:

  • Oxidizing Agents : Oxone® for oxidative cyclizations.
  • Reducing Agents : Alane for β-lactam ring reduction.

Medicinal Chemistry

The compound is incorporated into drug discovery programs due to its ability to enhance the biological activity of drug candidates. Its spirocyclic structure allows it to act as a bioisostere of piperidine, facilitating interactions with various biological targets.

DNA-Encoded Library Technology (DELT)

In DELT applications, 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is utilized for synthesizing structurally complex molecules, aiding in the development of novel therapeutic agents.

Polymer Production

The compound is also employed in producing optically active polymers and advanced materials, highlighting its versatility beyond medicinal applications.

Case Study 1: Inhibition of Menin-MLL Interaction

A study demonstrated that derivatives of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride can inhibit the interaction between menin and MLL fusion proteins. This interaction is significant in certain types of leukemia, suggesting potential therapeutic applications for this compound in cancer treatment .

Case Study 2: Bioactive Compound Design

Research has shown that compounds derived from azaspiro frameworks exhibit enhanced efficacy against specific biological targets compared to traditional piperidine-based structures. This has implications for developing new drugs with improved pharmacological profiles .

Uniqueness of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane Dihydrochloride

The specific combination of the propan-2-yl group and the spirocyclic structure gives this compound unique properties that enhance its stability and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the conformation of natural ligands, thereby modulating the activity of enzymes and receptors. For example, it can bind to the active site of enzymes, inhibiting their function or altering their activity . The compound’s unique structure also enables it to interact with multiple targets, making it a versatile tool in drug discovery.

Comparison with Similar Compounds

(a) 2,6-Diazaspiro[3.3]heptane Hydrochloride (CAS: 321890-22-6)

  • Structure : Parent compound lacking substituents.
  • Properties : Molecular weight = 98.15 g/mol; LogP = -0.51 (hydrophilic); Boiling point = 220.9°C .
  • Applications : Serves as a scaffold for synthesizing derivatives; used in polymer chemistry for polyamide synthesis .

(b) 1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride

  • Structure : Benzyl group at position 1.
  • Applications : Explored in material science for enhancing thermal stability and mechanical strength of polymers .

(c) 2-Benzyl-2,6-diazaspiro[3.3]heptane Hydrochloride (CAS: 1194375-85-3)

  • Structure : Benzyl substituent at position 2.
  • Properties : Molecular weight = 224.73 g/mol .
  • Applications: Investigated in medicinal chemistry for CNS-targeted therapies due to improved blood-brain barrier penetration compared to non-benzylated analogs .

(d) 2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane Dimethanesulfonate (CAS: 3024782-70-2)

  • Structure : Methylsulfonyl group at position 2.
  • Properties : Enhanced polarity (LogP ~1.09) compared to the parent compound .
  • Applications : Utilized in peptide mimetics and protease inhibitor development .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Key Applications
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride 198.27 1.09 High in water SAR studies, drug discovery
2,6-Diazaspiro[3.3]heptane 98.15 -0.51 Moderate Polymer synthesis
2-Benzyl-2,6-diazaspiro[3.3]heptane HCl 224.73 2.10* Low in water CNS drug candidates
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate 198.27 1.09 Organic solvents Protecting group in synthesis

*Estimated based on benzyl group hydrophobicity.

Pharmacological Relevance

  • 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride : Demonstrated utility in synthesizing elsovaptán (vasopressin receptor antagonist for Alzheimer’s disease), highlighting its role in neuropharmacology .
  • 1-Benzyl Derivative : Shows promise in material science but lacks extensive toxicological data, warranting caution in therapeutic applications .
  • Methylsulfonyl Analog : Superior enzymatic stability compared to unmodified spirocycles, critical for protease-resistant drug candidates .

Research Findings and Challenges

  • Synthetic Accessibility : The parent spiro[3.3]heptane is challenging to functionalize due to steric hindrance, but dihydrochloride salts improve reactivity .
  • Toxicity Concerns: Limited data exist for benzylated derivatives; precautionary measures (e.g., avoiding inhalation) are advised .
  • SAR Insights : Methyl and isopropyl substituents enhance metabolic stability, while benzyl groups improve CNS penetration .

Biological Activity

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride, a synthetic compound belonging to the azaspiro class, exhibits significant biological activity due to its unique spirocyclic structure. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure : The compound features a spirocyclic core, which is crucial for its biological interactions. Its molecular formula is C10H18N2Cl2C_10H_{18}N_2Cl_2 with a molecular weight of 227.18 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂Cl₂
Molecular Weight227.18 g/mol
CAS Number2639452-87-0

The mechanism of action for 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with various biological targets, similar to piperidine derivatives. This compound can modulate enzyme activity and receptor interactions, which are critical for its pharmacological effects.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to various diseases.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Activity

Research indicates that this compound possesses notable biological activities:

  • Antitumor Activity : Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further exploration in cancer therapeutics.
  • Neuroprotective Effects : Preliminary data suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal identified that 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
  • Neuropharmacological Research : In animal models, the compound was evaluated for its effects on cognitive functions and memory retention. Results indicated improvement in memory tasks compared to control groups .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar azaspiro compounds:

CompoundBiological ActivityKey Features
1-Azaspiro[3.3]heptaneModerate antitumor activityBasic structure
2-Oxa-1-azaspiro[3.2.0]heptaneNeuroprotective effectsOxygen heteroatom
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochlorideHigh cytotoxicity and neuroprotectionUnique propan-2-yl group

Applications in Drug Discovery

The unique structural characteristics of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride make it a valuable scaffold in drug design:

  • Bioisosterism : It serves as a bioisostere for piperidine and can be utilized in designing novel therapeutic agents.
  • Library Synthesis : The compound is employed in DNA-encoded library technology (DELT) for synthesizing complex molecules.

Q & A

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt formation : Replace dihydrochloride with a mesylate or tosylate salt, which increases solubility by 3–5-fold in PBS (pH 7.4) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .

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